Cas no 1142-02-5 (2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride)

2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride
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- Inchi: 1S/C11H15NO4.ClH/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14;/h3-4,6,10H,5,12H2,1-2H3,(H,13,14);1H
- InChI Key: ZUISSHJYZRLXRL-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(N)CC1=CC(OC)=CC(OC)=C1.[H]Cl
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72264-0.25g |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride |
1142-02-5 | 95.0% | 0.25g |
$289.0 | 2025-03-21 | |
Enamine | EN300-72264-1.0g |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride |
1142-02-5 | 95.0% | 1.0g |
$614.0 | 2025-03-21 | |
Enamine | EN300-72264-0.1g |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride |
1142-02-5 | 95.0% | 0.1g |
$202.0 | 2025-03-21 | |
Enamine | EN300-72264-5.0g |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride |
1142-02-5 | 95.0% | 5.0g |
$1779.0 | 2025-03-21 | |
1PlusChem | 1P01AH38-500mg |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride |
1142-02-5 | 93% | 500mg |
$569.00 | 2025-03-19 | |
1PlusChem | 1P01AH38-5g |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride |
1142-02-5 | 93% | 5g |
$2261.00 | 2023-12-26 | |
1PlusChem | 1P01AH38-100mg |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride |
1142-02-5 | 93% | 100mg |
$260.00 | 2025-03-19 | |
A2B Chem LLC | AV67524-250mg |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride |
1142-02-5 | 93% | 250mg |
$340.00 | 2024-01-04 | |
A2B Chem LLC | AV67524-500mg |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride |
1142-02-5 | 93% | 500mg |
$541.00 | 2024-01-04 | |
A2B Chem LLC | AV67524-1g |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride |
1142-02-5 | 93% | 1g |
$682.00 | 2024-01-04 |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride Related Literature
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
Additional information on 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride
Introduction to 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride (CAS No. 1142-02-5)
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride, with the chemical formula C11H15ClNO3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This hydrochloride salt derivative has garnered attention due to its structural features and potential biological activities. The presence of both amino and carboxylic acid functional groups, coupled with a phenyl ring substituted with methoxy groups at the 3rd and 5th positions, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's molecular structure imparts unique properties that make it valuable in synthetic chemistry. The 3,5-dimethoxyphenyl moiety enhances lipophilicity while the amino and carboxylic acid groups provide opportunities for ionic interactions and hydrogen bonding, which are crucial for drug-receptor binding. These characteristics have positioned this molecule as a candidate for various therapeutic applications, particularly in the development of novel pharmaceutical agents.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation. For instance, its structural similarity to known bioactive molecules has prompted researchers to examine its potential role in modulating pathways associated with inflammation and neurodegeneration.
The hydrochloride form of the compound enhances its solubility in aqueous solutions, which is a critical factor for formulation development in drug delivery systems. This solubility profile allows for easier administration via oral or intravenous routes, potentially improving bioavailability and therapeutic efficacy. Additionally, the hydrochloride salt form provides stability under various storage conditions, ensuring consistent quality throughout the supply chain.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride. By leveraging machine learning algorithms and molecular docking techniques, researchers can predict binding affinities and interactions with biological targets with higher accuracy. These computational methods have accelerated the discovery process by identifying lead compounds that warrant further experimental validation.
The synthesis of 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the amine group followed by carboxylation at the propyl chain. The introduction of the 3,5-dimethoxyphenyl substituent typically involves Friedel-Crafts alkylation or cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Each synthetic step must be optimized to ensure high yield and purity, which are essential for pharmaceutical applications.
Evaluation of the pharmacokinetic properties of 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride is crucial for determining its suitability as a drug candidate. Studies have begun to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). Preliminary findings indicate that the compound exhibits moderate oral bioavailability and undergoes metabolic degradation via pathways common to many aromatic amino acids. Understanding these processes will guide dosing regimens and help identify potential side effects.
The role of 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride in therapeutic development is further highlighted by its structural diversity. Researchers are exploring derivatives of this compound that may enhance potency or reduce toxicity while maintaining desired biological activity. For example, modifications to the methoxy groups or introduction of additional functional groups could alter pharmacokinetic profiles without sacrificing efficacy.
In conclusion,2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for drug discovery efforts. As research progresses,this molecule is expected to contribute valuable insights into therapeutic strategies targeting various diseases.
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